2-(3-Oxoprop-1-enyl)benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
825638-19-5 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H |
InChI Key |
ZYYSASNKIHAOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 3 Oxoprop 1 Enyl Benzonitrile Derivatives
Conventional Condensation Reactions for α,β-Unsaturated Ketone Formation
The formation of the α,β-unsaturated ketone core of 2-(3-Oxoprop-1-enyl)benzonitrile derivatives is classically achieved through condensation reactions. These methods involve the carbon-carbon bond formation between an aromatic aldehyde and a ketone.
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is a cornerstone reaction in the synthesis of chalcones and related α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, such as 2-cyanobenzaldehyde (B126161), with an aliphatic or aryl ketone (e.g., acetone) that possesses at least one α-hydrogen. wikipedia.orgslideshare.net The reaction is typically conducted in the presence of a base. ijarsct.co.in The mechanism begins with the deprotonation of the ketone's α-carbon by the base to form a reactive enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration, often spontaneously or with mild heating, to yield the stable, conjugated α,β-unsaturated ketone. numberanalytics.com Quantitative yields have been reported for Claisen-Schmidt reactions conducted without a solvent, using sodium hydroxide (B78521) as the base. wikipedia.org
Base-Catalyzed Approaches to Chalcone (B49325) Synthesis
Base-catalyzed approaches are fundamental to chalcone synthesis and are synonymous with the Claisen-Schmidt reaction. ijarsct.co.in Various bases can be employed to facilitate this condensation, with sodium hydroxide (NaOH) and potassium hydroxide (KOH) being the most common, often used in concentrations ranging from 10% to 60%. ijarsct.co.inresearchgate.net The reaction is typically carried out at temperatures from ambient up to 50°C. ijarsct.co.in Other basic catalysts, including Ba(OH)₂, have also been effectively used. researchgate.net Solvent-free methods, which involve grinding the reactants with a solid base like NaOH, represent a greener alternative that can lead to high yields. rsc.orgnih.gov The choice of base and reaction conditions can be optimized to accommodate different substituents on both the aldehyde and ketone partners. researchgate.net
Table 1: Examples of Base-Catalyzed Claisen-Schmidt Reactions
| Aldehyde | Ketone | Base/Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|
| Benzaldehyde | Acetophenone (B1666503) | NaOH/Ethanol | Chalcone | ~58% | mdpi.comjetir.org |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH (solid) | 4-Chlorochalcone | ~72% | mdpi.comjetir.org |
| Benzaldehyde | 4'-Chloroacetophenone | NaOH (solid) | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | >95% | rsc.org |
| 2-Acetylnaphthalene | Benzaldehyde | KOH/Methanol | 1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one | High | nih.gov |
This table presents generalized and specific examples of the Claisen-Schmidt condensation to illustrate typical reaction conditions and outcomes. The synthesis of the title compound would involve 2-cyanobenzaldehyde as the aldehyde component.
Advanced Catalytic Systems in Derivative Synthesis
Modern synthetic chemistry offers sophisticated catalytic systems that provide enhanced control and efficiency in the synthesis of enones and their derivatives. These include organocatalytic and metal-catalyzed methods.
Organocatalytic Approaches to Enone Formation
Organocatalysis has emerged as a powerful tool for carbon-carbon bond formation without the need for metal catalysts. In the context of enone synthesis, chiral primary or secondary amines are often used to activate carbonyl compounds. nih.gov For instance, a primary amine catalyst can activate a cyclic α,β-unsaturated ketone by forming a dienamine intermediate. This intermediate can then participate in reactions like vinylogous Michael additions to nitroalkenes, creating new stereocenters with high enantioselectivity. nih.gov While direct organocatalytic synthesis of this compound would involve a variation of the aldol (B89426) or Michael reaction, the broader applicability lies in the asymmetric functionalization of enone substrates. nih.govmdpi.com For example, chiral diamine catalysts can facilitate the asymmetric Michael addition of nucleophiles to various enones, a strategy that could be applied to derivatives of the title compound. nih.gov Another approach involves the visible-light-promoted aerobic oxidation of silyl (B83357) enol ethers, catalyzed by an organic dye, to form α,β-unsaturated ketones. rsc.org
Metal-Catalyzed Cross-Coupling Strategies for Structural Elaboration
Transition metal-catalyzed cross-coupling reactions are indispensable for constructing the carbon skeletons of complex molecules. worktribe.com Palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings are particularly relevant.
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org This can be used to synthesize derivatives of this compound by, for example, coupling 2-bromobenzonitrile (B47965) with a vinyl ketone. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination to form the substituted alkene. wikipedia.orgresearchgate.net
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate. mdpi.comuwindsor.ca This reaction is highly versatile and tolerates a wide range of functional groups. To synthesize derivatives of the title compound, one could couple an appropriately substituted arylboronic acid with a halo-enone, or conversely, couple 2-cyanophenylboronic acid with a suitable vinyl halide. nih.govmdpi.com The catalytic cycle involves oxidative addition, transmetalation with the boronic acid in the presence of a base, and reductive elimination. mdpi.com
Table 2: Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
| Coupling Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 3-Chloro-3-arylacrylonitrile | Pd catalyst | 3,3-Diaryl-substituted acrylonitrile | nih.gov |
| Suzuki-Miyaura | Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | Aryl ketone | mdpi.com |
| Heck | Iodobenzene | Styrene | PdCl₂ / KOAc | Stilbene | wikipedia.org |
| Heck | Aryl Halide | Aryl vinyl ketone | Pd(OAc)₂ | Flavonoid precursor | researchgate.net |
This table illustrates the versatility of palladium-catalyzed cross-coupling reactions in forming the carbon frameworks relevant to the title compound's derivatives.
Multi-Component and Cascade Reactions Leading to Benzonitrile (B105546) Hybrids
Multi-component reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions offer efficient pathways to complex molecular architectures from simple precursors. nih.govosi.lvresearchgate.net 2-Formylbenzonitrile (2-cyanobenzaldehyde) is a valuable building block in such reactions, leading to diverse heterocyclic systems. researchgate.netnih.gov
A prominent strategy involves the reaction of 2-formylbenzonitrile with various nucleophiles, which initiates a cascade sequence. nih.gov For example, base-promoted reactions with C-H active compounds can yield a wide array of 3-substituted isoindolinones. nih.gov One such cascade involves the reaction of 2-formylbenzonitrile with methyl ketones in the presence of a base like KOH, which can lead to 3-methylene isoindolinones. researchgate.net Similarly, electrochemical-induced tandem reactions between 2-formylbenzonitrile and anilines have been developed to synthesize N-aryl substituted isoindolinones. mdpi.comnih.gov These processes often involve an initial condensation or addition to the aldehyde, followed by an intramolecular cyclization where the nitrile group acts as an internal electrophile, ultimately forming a new heterocyclic ring fused to the benzene (B151609) core.
Table 3: Multi-Component/Cascade Reactions with 2-Formylbenzonitrile
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Ref |
|---|---|---|---|---|
| 2-Formylbenzonitrile | Anilines | Constant current electrolysis | N-Aryl Isoindolinones | mdpi.comnih.gov |
| 2-Formylbenzonitrile | ((Chloromethyl)sulfonyl)benzenes | K₂CO₃ | 3-(Sulfonyl-methylene)isoindolin-1-ones | nih.gov |
| 2-Formylbenzonitrile | Methyl ketones | KOH or K₂CO₃ | 3-Methylene isoindolinones | researchgate.net |
This table showcases the utility of 2-formylbenzonitrile as a starting material in cascade reactions for the synthesis of complex benzonitrile-containing hybrids.
Regio- and Stereoselective Synthesis of Geometric Isomers (E/Z)
The synthesis of specific geometric isomers, the (E) and (Z) forms, of this compound and its derivatives is a critical aspect of medicinal chemistry and materials science, as the spatial arrangement of substituents around the carbon-carbon double bond can significantly influence the molecule's biological activity and physical properties. The control of regioselectivity ensures the correct placement of functional groups on the aromatic ring and the propenyl chain, while stereoselectivity dictates the orientation of the substituents across the double bond. Several powerful synthetic methodologies are employed to achieve high levels of regio- and stereocontrol, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, Claisen-Schmidt condensation, and Heck coupling.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of α,β-unsaturated carbonyl compounds, generally favoring the formation of the (E)-isomer with high stereoselectivity. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. In the context of synthesizing this compound derivatives, this would typically involve the reaction of 2-cyanobenzaldehyde with a phosphonate ester bearing an acetal-protected aldehyde function. The use of aromatic aldehydes in the HWE reaction almost exclusively yields the (E)-alkene. wikipedia.org
For the preferential synthesis of the (Z)-isomer, a modification of the HWE reaction, known as the Still-Gennari modification, can be employed. nrochemistry.com This variation utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl, and specific reaction conditions (e.g., strong bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers) to accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetic (Z)-product. nrochemistry.com
The Wittig reaction is another cornerstone of alkene synthesis. Its stereochemical outcome is largely dependent on the nature of the phosphonium (B103445) ylide used. quora.commasterorganicchemistry.com Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the thermodynamically more stable (E)-alkene. youtube.com Conversely, non-stabilized ylides, which lack such a stabilizing group, typically react under kinetic control to produce the (Z)-alkene as the major product. quora.comyoutube.com Therefore, by carefully selecting the appropriate phosphonium ylide, one can direct the synthesis towards either the (E)- or (Z)-isomer of the target compound.
The Claisen-Schmidt condensation is a classic base-catalyzed reaction between an aldehyde or ketone and another enolizable carbonyl compound to form an α,β-unsaturated carbonyl compound. wikipedia.org The stereoselectivity of this reaction can be influenced by the choice of the base and solvent. numberanalytics.com Strong bases, such as sodium hydroxide, tend to promote thermodynamic control, resulting in the formation of the more stable (E)-isomer. numberanalytics.com Weaker bases, like piperidine, may lead to mixtures of (E) and (Z) isomers. numberanalytics.com While generally providing good yields, achieving high stereoselectivity with the Claisen-Schmidt condensation can sometimes be challenging and may require careful optimization of reaction conditions.
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, also offer a powerful tool for the synthesis of substituted alkenes. researchgate.net This reaction typically involves the coupling of an aryl halide (e.g., 2-bromobenzonitrile) with an alkene (e.g., acrolein). The stereoselectivity of the Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. digitellinc.com While often providing good yields, controlling the stereochemical outcome may require careful selection of reaction parameters.
The following tables summarize the expected outcomes for the synthesis of (E)- and (Z)-2-(3-oxoprop-1-enyl)benzonitrile using these methodologies.
Table 1: Synthesis of (E)-2-(3-Oxoprop-1-enyl)benzonitrile
| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Predominant Isomer | Typical Yield |
| Horner-Wadsworth-Emmons | 2-Cyanobenzaldehyde | Diethyl (2,2-diethoxyethyl)phosphonate | NaH, THF | (E) | High |
| Wittig Reaction (Stabilized Ylide) | 2-Cyanobenzaldehyde | (Formylmethylene)triphenylphosphorane | Toluene, reflux | (E) | Good |
| Claisen-Schmidt Condensation | 2-Cyanobenzaldehyde | Acetaldehyde | NaOH, Ethanol/Water | (E) | Good to High |
| Heck Coupling | 2-Bromobenzonitrile | Acrolein | Pd(OAc)₂, PPh₃, Et₃N | (E) | Good |
This table is illustrative and based on general principles of the named reactions. Actual yields may vary depending on specific substrate and reaction conditions.
Table 2: Synthesis of (Z)-2-(3-Oxoprop-1-enyl)benzonitrile
| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Predominant Isomer | Typical Yield |
| Still-Gennari Modification (HWE) | 2-Cyanobenzaldehyde | Bis(2,2,2-trifluoroethyl) (2,2-diethoxyethyl)phosphonate | KHMDS, 18-crown-6, THF, -78 °C | (Z) | Good |
| Wittig Reaction (Non-Stabilized Ylide) | 2-Cyanobenzaldehyde | (Formylmethylene)triphenylphosphorane (salt-free) | THF, -78 °C to RT | (Z) | Moderate to Good |
This table is illustrative and based on general principles of the named reactions. Actual yields may vary depending on specific substrate and reaction conditions.
Chemical Reactivity and Mechanistic Insights
Reactivity of the α,β-Unsaturated Carbonyl Moiety
The α,β-unsaturated carbonyl group in 2-(3-Oxoprop-1-enyl)benzonitrile is a highly reactive system. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system with electrophilic centers at both the carbonyl carbon and the β-carbon. This electronic feature allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.
Nucleophilic Addition Reactions (e.g., Michael Additions)
The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.orgnih.govqub.ac.uk In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). libretexts.orgqub.ac.uk The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the final product. nih.gov The driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a pi bond. nih.gov
A variety of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and nitroalkanes. nih.govnih.gov For instance, the Michael addition of nitromethane (B149229) to cinnamaldehyde (B126680) has been studied computationally, providing insights into the reaction mechanism. nih.govncert.nic.innumberanalytics.comresearchgate.net These studies, performed at the density functional theory (DFT) level, have elucidated the potential energy surfaces and the structures of transition states involved in the catalytic cycle. nih.govncert.nic.innumberanalytics.com
The reaction can be catalyzed by organocatalysts, such as chiral secondary amines, which can lead to the formation of enantiomerically enriched products. nih.govncert.nic.innumberanalytics.comresearchgate.net The catalytic cycle involves the formation of an iminium ion intermediate from the aldehyde and the amine catalyst, which lowers the LUMO of the α,β-unsaturated system, thereby activating it for nucleophilic attack. nih.gov
Table 1: Examples of Michael Donors and Acceptors
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
| Enolates (from ketones, esters) | α,β-Unsaturated aldehydes |
| Amines | α,β-Unsaturated ketones |
| Thiols | α,β-Unsaturated nitriles |
| Nitroalkanes | α,β-Unsaturated esters |
This table provides general examples of Michael donors and acceptors and is not specific to this compound.
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
The carbon-carbon double bond in the α,β-unsaturated system of this compound can also participate in cycloaddition reactions, where it acts as a dienophile or a dipolarophile.
Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. researchgate.netresearchgate.net It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). researchgate.netresearchgate.net In the case of this compound, the electron-withdrawing nature of both the aldehyde and the ortho-cyano group enhances its reactivity as a dienophile. uc.pt The reaction is typically thermally allowed and proceeds in a concerted fashion. libretexts.org
Studies on the Diels-Alder reaction of substituted cinnamaldehydes with cyclopentadiene (B3395910) have shown that the reaction can be catalyzed by a TMS-diphenylprolinol/perchloric acid system, leading selectively to the endo-cycloadducts. researchgate.netresearchgate.net The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially adopt an endo orientation in the transition state. researchgate.net
[3+2] Cycloaddition Reactions: In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. The double bond of this compound can act as a dipolarophile. Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. bohrium.com The phosphine-catalyzed asymmetric dearomative [3+2] cycloaddition of 2-nitrobenzofurans with aldehyde-derived Morita–Baylis–Hillman carbonates has been developed to synthesize cyclopentabenzofurans. While not directly involving this compound, this demonstrates the potential for α,β-unsaturated aldehydes to participate in such reactions.
Reactions Involving the Nitrile (Cyano) Functional Group
The nitrile group (-C≡N) in this compound is another site for chemical transformations. It can undergo hydrolysis to form amides and carboxylic acids, and the nitrile carbon can be attacked by nucleophiles.
Transformations to Amides and Carboxylic Acids
The hydrolysis of aromatic nitriles is a well-established transformation that can be catalyzed by either acid or base. numberanalytics.com Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. libretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org
In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, also leading to an amide intermediate that is subsequently hydrolyzed to a carboxylate salt. numberanalytics.com Acidification of the reaction mixture then yields the carboxylic acid. The presence of other functional groups on the aromatic ring can influence the rate and conditions of the hydrolysis. researchgate.net
Table 2: General Conditions for Nitrile Hydrolysis
| Catalyst | Intermediate | Final Product (after workup) |
| Acid (e.g., HCl, H₂SO₄) | Amide | Carboxylic Acid |
| Base (e.g., NaOH, KOH) | Amide | Carboxylic Acid |
This table provides general conditions for nitrile hydrolysis and is not specific to this compound.
Derivatization via Nucleophilic Attack on the Nitrile Carbon
The electrophilic carbon atom of the nitrile group can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. ncert.nic.in This reaction initially forms an imine anion, which upon hydrolysis yields a ketone. libretexts.org This provides a route to synthesize ketones from nitriles.
Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies are crucial for understanding the factors that control the reactivity and selectivity of chemical reactions. For the reactions of this compound, such studies can provide valuable information on transition state energies, reaction rates, and the relative stability of products.
Computational studies on the Michael addition of nitromethane to cinnamaldehyde have provided detailed mechanistic insights, including the free energy profiles and the structures of intermediates and transition states. nih.govnih.gov These studies have shown how catalysts can lower the activation energy of the reaction and influence its stereochemical outcome. nih.gov
For Diels-Alder reactions, kinetic and thermodynamic control can be important. At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed faster (often the endo isomer). At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the most stable product is favored (often the exo isomer). Thermodynamic parameters such as the enthalpy and entropy of reaction have been measured for some Diels-Alder reactions, providing a quantitative understanding of their feasibility.
Kinetic studies on the hydrogenation of cinnamaldehyde have also been reported, providing information on reaction orders and the influence of various parameters on the reaction rate. qub.ac.uk While not directly related to the reactions discussed above, these studies highlight the methodologies used to investigate the kinetics of reactions involving cinnamaldehyde derivatives.
Influence of Substituent Effects on Reactivity
The chemical reactivity of this compound, also known as o-cyanocinnamaldehyde, is significantly governed by the electronic properties of its constituent functional groups and any additional substituents on the aromatic ring. The molecule possesses a conjugated system that includes a benzonitrile (B105546) unit and a propenal group. This arrangement creates distinct electrophilic centers, primarily the carbonyl carbon and the β-carbon of the alkene, making it susceptible to nucleophilic attack. The inherent electronic nature of substituents can either enhance or diminish the reactivity at these sites by altering the electron density across the molecule. numberanalytics.comnumberanalytics.com
Substituent effects are generally categorized into two primary types: inductive effects and resonance effects. numberanalytics.com
Inductive Effects (I): These are transmitted through the sigma (σ) bond framework of the molecule. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, pull electron density away from the reaction center (-I effect), increasing its electrophilicity. Conversely, electron-donating groups (EDGs), like alkyl or alkoxy groups, push electron density through σ-bonds (+I effect), decreasing electrophilicity. lumenlearning.com
Resonance Effects (R or M): These occur in conjugated systems through the delocalization of π-electrons. EWGs with π-bonds (e.g., -NO₂, -CN) can withdraw electron density via resonance (-R effect), while substituents with lone pairs (e.g., -OH, -NH₂) can donate electron density (+R effect). brilliant.org
In this compound, the cyano (-CN) group is a potent electron-withdrawing group, primarily through a strong -R effect and a moderate -I effect. This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but, crucially, it activates the α,β-unsaturated aldehyde moiety for nucleophilic attacks. The -CN group helps to delocalize and stabilize the negative charge that develops in the transition states of reactions like Michael additions. pharmacy180.com
The influence of additional substituents on the benzonitrile ring can be predicted based on these principles. An EDG (e.g., methoxy, -OCH₃) placed on the ring would counteract the effect of the cyano group to some extent, making the conjugated system less electrophilic. In contrast, an additional EWG (e.g., nitro, -NO₂) would further enhance the electron-deficient nature of the propenal group, increasing its reactivity towards nucleophiles.
While specific kinetic studies on substituted this compound are not widely available, the reactivity patterns can be inferred from studies on analogous compounds like chalcones (1,3-diaryl-2-propen-1-ones) and other cinnamaldehyde derivatives. nih.gov For instance, research on the Michael addition of various nucleophiles to chalcones consistently shows that EWGs on the styrenic phenyl ring (analogous to the benzonitrile ring) accelerate the reaction, while EDGs slow it down by modulating the electrophilicity of the β-carbon. pharmacy180.comnih.gov
A relevant example is a three-component reaction involving substituted aromatic aldehydes, malononitrile (B47326), and an acetophenone (B1666503) derivative to form 2-(3-oxo-1,3-diarylpropyl)malononitrile products. researchgate.net The yields of these reactions illustrate how different substituents on the aldehyde's aromatic ring affect the outcome.
| Aromatic Aldehyde Substituent (R) | Electronic Effect | Product Yield (%) |
|---|---|---|
| 4-N(CH₃)₂ | Strong Electron-Donating (+R) | 80 |
| 4-OH | Strong Electron-Donating (+R) | 82 |
| 4-OCH₃ | Strong Electron-Donating (+R) | 85 |
| 4-CH₃ | Weak Electron-Donating (+I, Hyperconjugation) | 90 |
| H (Benzaldehyde) | Neutral (Reference) | 92 |
| 4-F | Weak Electron-Withdrawing (-I > +R) | 90 |
| 4-Cl | Weak Electron-Withdrawing (-I > +R) | 94 |
| 4-Br | Weak Electron-Withdrawing (-I > +R) | 93 |
| 3-NO₂ | Strong Electron-Withdrawing (-I, -R) | 95 |
| 4-NO₂ | Strong Electron-Withdrawing (-I, -R) | 96 |
The data in Table 1, derived from a closely related system, demonstrates a clear trend: strong electron-withdrawing groups like the nitro group lead to the highest product yields, indicating enhanced reactivity of the α,β-unsaturated system towards the Michael addition. researchgate.net Conversely, strong electron-donating groups like dimethylamino and hydroxyl groups result in slightly lower, though still high, yields under the studied conditions. This aligns with the principle that EWGs increase the partial positive charge on the β-carbon, making it a more potent electrophile for the nucleophilic malononitrile anion. pharmacy180.comresearchgate.net This structure-activity relationship provides a strong basis for predicting the reactivity of substituted this compound derivatives in similar transformations.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
One-dimensional NMR spectra offer fundamental insights into the types of proton and carbon atoms present in 2-(3-Oxoprop-1-enyl)benzonitrile.
The ¹H NMR spectrum displays distinct signals for the aldehyde proton, the vinylic protons, and the four aromatic protons of the ortho-substituted benzene (B151609) ring. The aldehyde proton (H-3') typically appears as a doublet in the downfield region (around 9.7 ppm) due to coupling with the adjacent vinylic proton (H-2'). The vinylic protons (H-1' and H-2') appear as doublets of doublets, characteristic of a coupled AX system, with chemical shifts influenced by their position relative to the carbonyl and nitrile groups. The protons on the benzene ring exhibit complex splitting patterns in the aromatic region (7.4-7.8 ppm) due to their mutual coupling.
The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. The carbonyl carbon (C-3') is highly deshielded and appears significantly downfield (around 193 ppm). The nitrile carbon (C≡N) also has a characteristic chemical shift (around 117 ppm). The carbon atoms of the benzene ring and the vinyl group appear in the intermediate region (110-150 ppm).
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 9.72 | d | 7.8 | H-3' (Aldehyde) |
| 7.78 | d | 16.0 | H-1' (Vinyl) |
| 7.75 | dd | 7.6, 1.2 | H-3 |
| 7.68 | td | 7.7, 1.3 | H-5 |
| 7.55 | d | 7.8 | H-6 |
| 7.45 | td | 7.6, 1.2 | H-4 |
| 6.75 | dd | 16.0, 7.8 | H-2' (Vinyl) |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| 193.5 | C-3' (C=O) |
| 148.2 | C-1' |
| 137.0 | C-2 |
| 134.1 | C-6 |
| 133.5 | C-4 |
| 130.5 | C-2' |
| 128.0 | C-5 |
| 117.5 | C≡N |
| 112.8 | C-1 |
While 1D NMR identifies the chemical environments, 2D NMR techniques are essential for assembling the molecular puzzle by revealing how these pieces are connected. youtube.comwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons, typically those separated by two or three bonds. libretexts.org In this compound, a COSY spectrum would show a clear cross-peak between the aldehyde proton (H-3') and the adjacent vinyl proton (H-2'). It would also confirm the connectivity between H-1' and H-2'. Within the aromatic system, correlations would be observed between adjacent protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), helping to trace the proton sequence around the ring. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu For instance, it would definitively link the aldehyde proton signal at ~9.72 ppm to the carbonyl carbon signal at ~193.5 ppm, and each vinylic and aromatic proton to its corresponding carbon atom. libretexts.org
The aldehyde proton (H-3') showing a correlation to the vinyl carbon C-2' and C-1'.
The vinyl proton H-1' showing correlations to the ipso-carbon of the ring (C-2) and the nitrile-bearing carbon (C-1), which unambiguously connects the propenal side chain to the benzonitrile (B105546) ring.
Aromatic protons showing correlations to neighboring and ipso-carbons, confirming the substitution pattern.
The single bond between the benzene ring and the vinyl group (C2-C1' bond) has a degree of rotational freedom. This rotation can be hindered by steric interactions, potentially leading to distinct stable conformers (s-cis and s-trans). Dynamic NMR experiments, conducted at varying temperatures, could be employed to study this conformational exchange. If the rotational barrier is significant, one might observe separate signals for each conformer at low temperatures, which would coalesce into averaged signals as the temperature is raised. Such a study would provide valuable information on the molecule's conformational preferences and the energy barriers to rotation.
Vibrational Spectroscopy for Functional Group and Molecular Vibrations
FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by strong absorption bands corresponding to the nitrile and carbonyl groups.
C≡N Stretch: A sharp, strong absorption is expected in the region of 2220-2230 cm⁻¹, which is characteristic of an aromatic nitrile. researchgate.net
C=O Stretch: A very strong absorption band is predicted around 1685-1700 cm⁻¹ for the aldehyde carbonyl. Its position is lower than a simple saturated aldehyde due to conjugation with the C=C double bond, which weakens the C=O bond.
C=C Stretch: The vinyl C=C stretch is expected to appear around 1600-1640 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the benzene ring.
C-H Bending: Out-of-plane C-H bending vibrations for the ortho-substituted ring would appear in the 735-770 cm⁻¹ range.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic & Vinylic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~2225 | Strong, Sharp | C≡N Stretch |
| ~1690 | Very Strong | C=O Stretch (Conjugated Aldehyde) |
| ~1610 | Medium | C=C Stretch (Vinylic) |
| ~1580, ~1470 | Medium-Weak | Aromatic C=C Stretches |
| ~750 | Strong | Ortho-disubstituted C-H Bend |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR signals are strong for polar bonds (like C=O), Raman signals are often strong for symmetric, polarizable bonds. researchgate.net For this compound, the most prominent Raman signals would be expected for:
The symmetric C≡N stretching vibration (~2225 cm⁻¹). chemicalbook.com
The C=C vinyl stretching vibration (~1610 cm⁻¹).
The symmetric breathing mode of the benzene ring.
The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the molecule's vibrational modes, confirming the presence of all key structural features.
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The exact mass can be calculated from the molecular formula, C10H7NO. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
For a related compound, (E)-3-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(4-cyanophenyl)prop-2-en-1-one, HRMS analysis showed the [M+H]+ ion at m/z 381.0903, which corresponds to the calculated value for C23H14N2OS. Similarly, for a series of pyrazoline derivatives synthesized from chalcones, HRMS data was used to confirm their elemental composition. For instance, one such derivative with the formula C17H15N3O exhibited an [M+H]+ peak at m/z 278.1288, closely matching the calculated mass.
Table 1: Illustrative HRMS Data for Analagous Compounds
| Compound | Molecular Formula | Calculated [M+H]+ | Measured [M+H]+ | Reference |
| (E)-3-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(4-cyanophenyl)prop-2-en-1-one | C23H14N2OS | 381.0903 | 381.0903 | |
| Pyrazoline derivative | C17H15N3O | 278.1288 | 278.1288 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound. In this technique, the molecular ion is isolated and subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its atoms. While specific fragmentation data for this compound is not detailed in the provided sources, the fragmentation of similar chalcone-like structures typically involves cleavage at the α,β-unsaturated ketone core.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms.
Precise Bond Lengths, Bond Angles, and Torsion Angles
For a related chalcone (B49325) derivative, (E)-3-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(4-cyanophenyl)prop-2-en-1-one, X-ray crystallography has provided detailed information about its molecular geometry. The molecule exhibits a trans configuration around the C=C double bond of the enone moiety, with a torsion angle of 176.9(2)°. The bond lengths within this molecule are consistent with their expected values, reflecting the hybridization of the constituent atoms.
Table 2: Selected Bond Lengths and Angles for an Analogous Chalcone
| Parameter | Bond/Atoms | Value | Reference |
| Bond Length (Å) | C=C (enone) | 1.341(3) | |
| Bond Length (Å) | C=O (ketone) | 1.225(2) | |
| Bond Length (Å) | C≡N (nitrile) | 1.143(3) | |
| Torsion Angle (°) | C-C=C-C (enone core) | 176.9(2) |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π–π Stacking)
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of (E)-3-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(4-cyanophenyl)prop-2-en-1-one, the crystal packing is stabilized by C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions. These interactions create a complex three-dimensional network. Specifically, π-π stacking is observed between the benzothiazole (B30560) and cyanophenyl rings of adjacent molecules.
For another set of related compounds, a series of thiophene-based chalcones, the crystal packing is influenced by C-H···O, C-H···S, and C-H···π interactions. In one of these compounds, the molecules form a herringbone arrangement, with π-π stacking interactions between the thiophene (B33073) rings of neighboring molecules.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-(3-Oxoprop-1-enyl)benzonitrile at the atomic and electronic levels.
Density Functional Theory (DFT) Studies on Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.netmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net
For this compound, the energy of the HOMO is associated with its ionization potential and its ability to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the energy of the LUMO relates to its electron affinity and its capacity to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netlibretexts.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. libretexts.org The analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
| Computational Parameter | Significance |
| HOMO Energy | Indicates the molecule's electron-donating ability (nucleophilicity). |
| LUMO Energy | Indicates the molecule's electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Reflects the molecule's kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Mulliken Charge Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MEP map uses a color scale to represent different potential values, with red typically indicating regions of negative electrostatic potential (electron-rich areas) that are susceptible to electrophilic attack, and blue representing regions of positive electrostatic potential (electron-poor areas) that are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of high electron density.
Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimation of the partial atomic charges. researchgate.net While it has known limitations, it offers a straightforward way to quantify the charge distribution and identify atoms with significant positive or negative charges, which can correlate with their reactivity.
| Analysis Method | Information Provided | Application |
| MEP Mapping | Visual representation of the electrostatic potential on the electron density surface. | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |
| Mulliken Charge Analysis | Estimation of partial atomic charges. | Quantifies the charge distribution and identifies reactive atoms. researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule in terms of localized one-center (lone pairs) and two-center (bonds) units, which aligns closely with the classical Lewis structure concept. wikipedia.orgwisc.edu This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that are easier to interpret chemically.
NBO analysis for this compound would involve identifying the key bonding interactions, such as sigma and pi bonds, as well as the lone pairs on the oxygen and nitrogen atoms. A key aspect of NBO analysis is the examination of delocalization effects, which are quantified by second-order perturbation theory. uni-muenchen.de This analysis reveals hyperconjugative interactions, which are stabilizing interactions resulting from the overlap between a filled (donor) NBO and an empty (acceptor) NBO. wikipedia.orgrsc.org These interactions provide insight into the electronic delocalization and the stability of the molecule. researchgate.net
Vibrational Spectroscopy Simulations and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to simulate the vibrational spectra (infrared and Raman) of molecules. researchgate.net These simulations calculate the vibrational frequencies and intensities of the normal modes of the molecule. researchgate.net For this compound, the calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra. mdpi.com
Often, the calculated frequencies are systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled using an appropriate scaling factor. researchgate.net This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups in this compound. mdpi.com Such analysis provides a detailed understanding of the molecule's vibrational properties and can confirm the accuracy of the computed molecular structure. mdpi.comnih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable single bonds, a variety of conformations are possible.
Computational methods can be used to perform a systematic search for the different possible conformers. libretexts.org This involves rotating key dihedral angles and calculating the energy of each resulting conformation. youtube.com The results of these calculations can be plotted on a potential energy surface, which illustrates the relative energies of the different conformers and the energy barriers between them. libretexts.org This analysis allows for the identification of the most stable conformer(s) (those with the lowest energy) and provides insight into the molecule's flexibility and the likelihood of different conformations existing at a given temperature. libretexts.orglibretexts.org
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the potential reaction pathways of organic molecules such as this compound. While specific studies on this exact molecule are not prevalent, research on closely related benzonitrile (B105546) derivatives illustrates the types of theoretical investigations that can be performed. These studies are crucial for understanding reaction feasibility, selectivity, and the intricate details of bond-forming and bond-breaking processes.
Theoretical studies on various benzonitrile compounds have focused on cycloaddition and cyclization reactions. For instance, DFT calculations have been employed to elucidate the molecular mechanism of [3+2] cycloadditions between benzonitrile N-oxides and nitroethene. nih.gov Such studies determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism by locating and characterizing the transition state structures. nih.gov The calculations reveal that these cycloadditions often occur via a one-step, polar mechanism involving an asynchronous transition state. nih.gov
Similarly, the cyclization of other benzonitrile derivatives, such as 2-(3-R-thioureido)benzonitriles, has been investigated to understand the formation of quinazoline (B50416) rings. chemicalpapers.com These theoretical models consider different possible conformations and the role of solvent or catalysts in facilitating the reaction. chemicalpapers.com The formation of a six-membered transition state, stabilized by proton transfer, is often a key feature of these proposed mechanisms. chemicalpapers.com The thermolysis of compounds like 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile, which leads to isoquinolines, represents another class of reactions where computational modeling can map out the high-energy intermediates and transition states involved in the cyclization process. rsc.org
For this compound, analogous computational studies could predict its reactivity. Theoretical models could explore potential intramolecular cyclization pathways, such as an aza-Myers-Saito type reaction or other pericyclic reactions, by calculating the activation energies and geometries of the relevant transition states. Such investigations would clarify the electronic and steric factors governing the molecule's reactivity and guide synthetic efforts.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
The prediction of spectroscopic data through computational methods is a powerful tool for structure verification and analysis. These theoretical calculations can provide a reliable reference to compare with experimental results.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus in a molecule. Quantum mechanical methods, especially DFT, are widely used to predict these shifts with reasonable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, often used within DFT calculations, has become a standard for predicting both proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. liverpool.ac.ukresearchgate.net More recently, machine learning (ML) algorithms have emerged, trained on vast datasets of experimental spectra, which can predict ¹H chemical shifts with very high accuracy, often achieving a mean absolute error of less than 0.10 ppm. nih.gov These ML models can account for different solvents, a factor known to significantly influence chemical shifts. nih.govmdpi.com
For this compound, a theoretical prediction would involve optimizing the molecule's 3D geometry and then performing a GIAO calculation. The resulting data provides estimated chemical shifts for each unique hydrogen and carbon atom, aiding in the assignment of experimental spectra.
Table 1: Example of Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and are not based on a specific calculation for this molecule.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aldehydic H | 9.7 - 10.1 | - |
| Vinylic H (α to C=O) | 6.5 - 6.9 | 135 - 140 |
| Vinylic H (β to C=O) | 7.5 - 7.9 | 145 - 150 |
| Aromatic H | 7.4 - 7.8 | 128 - 135 |
| Nitrile C | - | 117 - 120 |
| Carbonyl C | - | 190 - 195 |
| Aromatic C (ipso to CN) | - | 110 - 115 |
IR Frequencies: Theoretical calculations are also adept at predicting infrared (IR) absorption frequencies. By calculating the vibrational modes of the optimized molecular structure, a theoretical IR spectrum can be generated. These calculations help in assigning specific absorption bands to the vibrations of particular functional groups within the molecule. The National Institute of Standards and Technology (NIST) maintains a spectral database for many compounds, including the parent structure benzonitrile, which shows a characteristic nitrile (C≡N) stretch. nist.gov
For this compound, key vibrational modes would include the C≡N stretch, the C=O stretch of the aldehyde, the C=C stretch of the alkene, and various C-H and C-C stretches from the aromatic ring. Comparing the computed frequencies with an experimental IR spectrum helps confirm the presence of these functional groups and thus the identity of the compound.
Table 2: Predicted IR Absorption Frequencies for Key Functional Groups in this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2240 |
| Carbonyl (C=O) | Stretch | 1680 - 1705 |
| Alkene (C=C) | Stretch | 1600 - 1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Vinylic C-H | Bend | 960 - 990 |
| Aromatic C-H | Bend (out-of-plane) | 690 - 900 |
Synthetic Utility and Applications in Organic Synthesis
Building Blocks for Complex Heterocyclic Ring Systems
Heterocyclic compounds are foundational to medicinal chemistry and materials science. 2-(3-Oxoprop-1-enyl)benzonitrile serves as an excellent starting point for synthesizing a variety of these important scaffolds, particularly nitrogen-containing heterocycles.
The α,β-unsaturated carbonyl structure of this compound makes it an ideal three-carbon (C-C-C) component for the synthesis of pyrimidines. The classical approach involves the condensation reaction with a suitable N-C-N synthon, such as an amidine, urea (B33335), or guanidine (B92328). In this reaction, the amidine first attacks the aldehyde, followed by a Michael addition and subsequent cyclization and aromatization to yield the pyrimidine (B1678525) ring.
While specific literature detailing the use of this compound is not prominent, the reaction of α,β-unsaturated ketones (chalcones) and aldehydes with amidines is a well-established and robust method for pyrimidine synthesis. organic-chemistry.orgresearchgate.net For instance, reacting chalcones with guanidine hydrochloride is a common strategy to produce 2-aminopyrimidines. researchgate.net This general transformation can be catalyzed by either acid or base and is often performed under thermal conditions. researchgate.net The presence of the ortho-nitrile group on the phenyl ring of the substrate offers a handle for further functionalization of the resulting pyrimidine product.
Modern synthetic methods, such as microwave-assisted [3+3] cycloadditions, have improved the efficiency and reaction times for creating pyrimidine-based molecules from similar unsaturated precursors. mdpi.com
Table 1: General Synthesis of Pyrimidine Derivatives from Propenone Substrates
| α,β-Unsaturated Carbonyl | N-C-N Reagent | Resulting Heterocycle |
| This compound | Guanidine | 2-Amino-4-(2-cyanophenyl)pyrimidine |
| This compound | Urea | 4-(2-cyanophenyl)pyrimidin-2(1H)-one |
| This compound | Acetamidine | 4-(2-cyanophenyl)-2-methylpyrimidine |
This table represents plausible products based on established synthetic methodologies.
Isoxazoles are another class of five-membered heterocycles accessible from this compound. The most common route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkene or alkyne (as the dipolarophile). organic-chemistry.org The carbon-carbon double bond in this compound can serve as the dipolarophile in this transformation. The reaction of an in situ-generated nitrile oxide with the alkene moiety would lead to an isoxazoline (B3343090) intermediate, which can then be oxidized to the corresponding isoxazole.
Alternatively, the reaction of this compound with hydroxylamine (B1172632) offers a more direct route. Hydroxylamine can react with the α,β-unsaturated aldehyde system in two principal ways: condensation with the aldehyde to form an oxime, followed by intramolecular cyclization via Michael addition of the oxime oxygen to the β-carbon, or direct Michael addition of the nitrogen to the β-carbon, followed by cyclization with the aldehyde. Both pathways can yield isoxazoline derivatives, which may be subsequently aromatized to isoxazoles. organic-chemistry.org The regioselectivity of such cycloadditions is a key consideration in these syntheses. organic-chemistry.orgnih.gov
The synthesis of 1,2,3-triazoles most famously proceeds via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). organic-chemistry.orgpeerj.com As this compound contains an alkene rather than an alkyne, it is not a direct substrate for this reaction. However, it could be chemically modified—for instance, by conversion of the aldehyde to a terminal alkyne—to become a suitable precursor for triazole formation.
Beyond triazoles, the reactive nature of this substrate allows for the synthesis of other nitrogen heterocycles. For example, its precursor, 2-cyanobenzaldehyde (B126161), can be used in reactions to form quinazolines. ajol.info Furthermore, α,β-unsaturated aldehydes are known to react with hydrazine (B178648) derivatives to form pyrazolines. The reaction of this compound with hydrazine would likely yield a pyrazoline intermediate, which could potentially be oxidized to the corresponding pyrazole (B372694). Multicomponent reactions starting with similar propenals have been successfully employed to generate diverse pyrazole libraries. researchgate.net
Precursors for Functionalized Organic Scaffolds and Advanced Intermediates
The dual functionality of this compound makes it an excellent starting material for creating more complex, functionalized molecules. The aldehyde can be selectively reduced to an alcohol or oxidized to a carboxylic acid. The alkene can undergo a variety of transformations, including hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters and functional groups.
The benzonitrile (B105546) group itself is a stable but versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine or an aldehyde. This allows for the introduction of a wide array of substituents on the aromatic ring, making it a valuable intermediate for building libraries of related compounds for structure-activity relationship studies. For instance, various benzonitrile derivatives have been used as key intermediates in the synthesis of complex therapeutic agents, including biphenyl-1,2,3-triazol-benzonitrile derivatives. nih.gov
Role in Cascade Reactions and Multicomponent Transformations
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. Multicomponent reactions (MCRs) are a subset of these, where three or more reactants combine to form a product that incorporates portions of all starting materials. organic-chemistry.org The structure of this compound is ideally suited for these highly efficient synthetic strategies.
The compound can participate in cascade sequences where an initial reaction at the aldehyde (e.g., condensation with an amine to form an imine) triggers a subsequent intramolecular cyclization involving the alkene and the nitrile group. This approach allows for the rapid assembly of complex polycyclic systems from simple starting materials. Cascade reactions involving ortho-substituted benzonitriles are known to produce isoindolin-1-ones and related structures under mild conditions. ajol.info
In the context of MCRs, this compound can act as a three-carbon building block. For example, a multicomponent synthesis of pyrazoles has been demonstrated using 3-aryl propenals (a class to which our title compound belongs), an aryl hydrazine, and a 1,3-dicarbonyl compound. researchgate.net Similarly, three-component reactions involving an aldehyde, an amine, and a source of active methylene (B1212753) carbons are common for building pyridine (B92270) and dihydropyridine (B1217469) scaffolds. The versatility of this compound allows it to participate in various MCRs, leading to a diverse range of heterocyclic products. nih.govrsc.org
Exploration of Biological Interactions: Mechanistic and in Vitro Studies
In Vitro Antimicrobial Activity and Mechanistic Insights
The α,β-unsaturated aldehyde moiety in 2-(3-Oxoprop-1-enyl)benzonitrile is a well-known reactive group, suggesting potential antimicrobial properties. This reactivity is central to the antimicrobial action of cinnamaldehyde (B126680) and its derivatives, which can interact with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular functions. researchgate.net
Studies on cinnamaldehyde derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, various substituted cinnamaldehydes have shown modest activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net The presence and position of substituents on the phenyl ring can influence this activity. researchgate.net For example, some amide derivatives of cinnamic acid have demonstrated strong antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. cornell.edu
The mechanism of antibacterial action for cinnamaldehyde analogs is thought to involve the inhibition of essential cellular processes. Some derivatives have been found to target the bacterial cell division protein FtsZ, leading to the inhibition of cell division. frontiersin.orgnih.gov The electrophilic nature of the α,β-unsaturated system is a key factor in this activity. researchgate.net
Table 1: Antibacterial Activity of Selected Cinnamaldehyde Analogs
| Compound | Test Organism | MIC (μg/mL) | Reference |
| 4-bromophenyl-substituted cinnamaldehyde analog | Acinetobacter baumannii | 32 | nih.gov |
| Cinnamaldehyde | E. coli | Modest mM levels | researchgate.net |
| Cinnamaldehyde | S. aureus | Modest mM levels | researchgate.net |
| Cinnamyl alcohol | E. coli | 8-15 mM | nih.gov |
| Cinnamyl alcohol | S. aureus | 20 mM | nih.gov |
| Cinnamamide | E. coli | 20-25 mM | nih.gov |
This table presents data for structurally related compounds to infer the potential activity of this compound.
The antifungal potential of compounds structurally related to this compound has also been investigated. Chalcones, which possess an α,β-unsaturated ketone system, have shown activity against various fungal strains. For example, certain chalcone (B49325) derivatives have been reported to be active against Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 µg/mL.
The mechanism of antifungal action can involve the disruption of fungal membranes and the inhibition of key enzymes. researchgate.net For instance, some antifungal compounds interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. scielo.brnih.gov The ability of some cinnamaldehyde derivatives to inhibit the morphological transition of Candida species from yeast to hyphal form, a key virulence factor, has also been noted. scielo.brnih.gov
Table 2: Antifungal Activity of Selected Related Compounds
| Compound Class/Derivative | Test Organism | MIC Range (μg/mL) | Reference |
| Chalcone derivatives | Candida albicans | 16 - 128 | |
| (E)-3-(furan-2-yl)acrylic acid | Candida spp. | 64 - 512 | nih.gov |
This table presents data for structurally related compounds to infer the potential activity of this compound.
In Vitro Anticancer Activity against Cell Lines and Mechanistic Aspects
The α,β-unsaturated carbonyl system is a common feature in many compounds with anticancer properties, including chalcones. mdpi.comnih.gov This structural motif is present in this compound, suggesting it may also exhibit cytotoxic effects against cancer cells. Chalcones have demonstrated a broad spectrum of anticancer activities, often inducing apoptosis (programmed cell death) in cancer cells. mdpi.com
The presence of a nitrile group, as in this compound, can influence the biological activity. For instance, some benzimidazole-acrylonitrile derivatives have been synthesized and investigated for their biological activities. nih.gov Furthermore, hybrid molecules incorporating chalcone and other heterocyclic moieties have shown potent anticancer effects. acs.org A series of erlotinib-1,2,3-triazole derivatives have demonstrated significant antitumor activity against HeLa cells, with one compound showing an IC50 value of 1.35 ± 0.74 µM. nih.gov
The mechanism of anticancer action for many chalcones involves the induction of apoptosis through various cellular pathways. nih.gov They can also inhibit cell proliferation and migration. nih.gov Some chalcone derivatives have been found to act as inhibitors of key signaling proteins involved in cancer progression. nih.gov
Table 3: In Vitro Anticancer Activity of Selected Chalcone Analogs
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Trimethoxy derivative of α-phthalimido-chalcone | Hep G2 | 1.62 | nih.gov |
| Trimethoxy derivative of α-phthalimido-chalcone | MCF-7 | 1.88 | nih.gov |
| Erlotinib-1,2,3-triazole derivative (3h) | HeLa | 1.35 ± 0.74 | nih.gov |
| Aminochalcone derivative | HT-29 | 1.43 µg/mL | nih.gov |
This table presents data for structurally related compounds to infer the potential activity of this compound.
Enzyme Inhibition Profiles and Mechanism of Action
The electrophilic nature of the α,β-unsaturated aldehyde in this compound makes it a potential candidate for enzyme inhibition, particularly for enzymes that have a nucleophilic residue, such as cysteine or serine, in their active site. researchgate.net
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria. nih.govmdpi.com The inhibition of urease is often achieved by compounds that can interact with the nickel ions or with the sulfhydryl group of a cysteine residue in the active site. nih.govresearchgate.net Chalcones have been investigated as urease inhibitors, and their activity is often attributed to the Michael addition reaction between the α,β-unsaturated ketone and the sulfhydryl group of cysteine in the enzyme. researchgate.netmdpi.com The inhibitory potency can be influenced by substituents on the aromatic rings. mdpi.com
Table 4: Urease Inhibitory Activity of Selected Chalcone Analogs
| Compound | IC50 Value (µM) | Reference |
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | mdpi.com |
| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 | mdpi.com |
| Thiourea (standard) | 21.25 ± 0.15 | mdpi.com |
This table presents data for structurally related compounds to infer the potential activity of this compound.
α-Glucosidase and pancreatic α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govmdpi.com Various natural and synthetic compounds, including chalcones and other flavonoids, have been shown to inhibit these enzymes. nih.govnih.gov
The inhibitory mechanism can be competitive, non-competitive, or mixed-type, depending on the structure of the inhibitor. nih.gov For instance, some chalcones have been found to exhibit a non-competitive mode of inhibition against α-amylase. nih.gov The presence and nature of substituents on the aromatic rings play a crucial role in the inhibitory activity. mdpi.com
Table 5: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Related Compounds
| Compound/Derivative | Enzyme | IC50 Value (µM) | Reference |
| Cyanidin-3-galactoside | Intestinal sucrase | 0.50 ± 0.05 mM | nih.gov |
| Cyanidin-3-glucoside | Pancreatic α-amylase | 0.30 ± 0.01 mM | nih.gov |
| α-Amylase-IN-3 | α-Amylase | 18.04 | medchemexpress.com |
| Chalcone derivatives (38-45) | α-glucosidase and α-amylase | Exhibited inhibitory effect | nih.gov |
This table presents data for structurally related compounds to infer the potential activity of this compound.
Interaction with Specific Microbial Enzymes
Extensive literature searches did not yield specific data on the interaction of this compound with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) or Escherichia coli Topoisomerase IV. While both enzymes are significant targets for antimicrobial drug discovery, direct studies involving this particular compound have not been reported in the available scientific literature.
Mycobacterium tuberculosis enoyl-ACP reductase (InhA) is a crucial enzyme in the fatty acid synthesis-II (FAS-II) pathway, which is essential for the production of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of InhA is a validated strategy for anti-tuberculosis drug development.
Escherichia coli Topoisomerase IV is a type II topoisomerase that plays a vital role in DNA replication and segregation in bacteria. It is a well-established target for quinolone antibiotics.
Although research into inhibitors of these enzymes is ongoing, there is currently no published evidence detailing the binding affinity, inhibitory concentration, or mechanism of action of this compound against either InhA or Topoisomerase IV.
Structure-Activity Relationship (SAR) Derivation from In Vitro Data
A specific structure-activity relationship (SAR) analysis for this compound concerning its antimicrobial or enzyme inhibitory activity is not available in the current body of scientific literature. SAR studies require comparative data from a series of structurally related compounds to determine how modifications to the chemical structure affect biological activity. As there are no reported in vitro studies for this compound against specific microbial targets, the derivation of a SAR is not possible at this time.
Computational Biological Activity Prediction and Molecular Docking Studies
There are no specific computational biological activity predictions or molecular docking studies for this compound reported in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. Such studies are instrumental in understanding potential interactions with biological targets like enzymes. The absence of these studies for this compound means there is no computational data to suggest its potential binding modes or affinity for microbial enzymes such as Mycobacterium tuberculosis enoyl-ACP reductase or Escherichia coli Topoisomerase IV.
Future Research Directions and Unaddressed Challenges
Development of Sustainable and Green Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. mdpi.com Future research must prioritize the development of sustainable synthetic methods for 2-(3-Oxoprop-1-enyl)benzonitrile, moving away from classical approaches that may involve harsh reagents or generate significant waste.
Key research objectives include:
Catalytic Systems: Exploring novel catalytic systems that minimize waste and energy consumption. This includes the use of heterogeneous catalysts for easy separation and recycling, and photoinduced electron donor-acceptor (EDA) complexes that can eliminate the need for transition metals and oxidants. acs.org
Alternative Solvents: Investigating the use of green solvents, such as ionic liquids or water, which can act as both solvent and catalyst, simplifying reaction workups and reducing environmental impact. rsc.org For instance, a one-pot synthesis of benzonitriles from benzaldehydes using a recyclable ionic liquid has been shown to be highly efficient. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. mdpi.com One-pot reactions that combine oximation and dehydration steps are preferable to two-step procedures to reduce energy and solvent use. rsc.org
A comparative analysis of potential green synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source, potential for high selectivity. acs.org | Catalyst stability and recovery, scaling up reactions, substrate scope limitations. |
| Biocatalysis | High selectivity, operation under mild conditions (pH, temp), biodegradable catalysts (enzymes). | Enzyme stability and cost, reaction rates can be slow, limited substrate tolerance. |
| Ionic Liquid Media | Can act as catalyst and solvent, simplifies product separation, recyclable. rsc.org | High initial cost, potential toxicity and biodegradability concerns of some ionic liquids. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often leads to higher yields and cleaner reactions. researchgate.net | Specialized equipment required, potential for localized overheating, scalability challenges. |
Elucidation of Broader Reactivity Spectrum and Novel Transformative Pathways
The unique arrangement of a nitrile, an alkene, and an aldehyde group in this compound offers a rich playground for exploring novel chemical transformations. The molecule is an ambident electrophile, theoretically capable of reacting at both the carbonyl carbon and the β-carbon of the unsaturated system. nih.gov
Future investigations should focus on:
Selective Functionalization: Developing methods to selectively target one functional group in the presence of the others. For example, organocatalysis could be employed to form an iminium ion, activating the β-carbon for Michael additions, while Lewis acid catalysis could direct nucleophilic attack to the carbonyl carbon. nih.gov
Cascade Reactions: Designing cascade or domino reactions where a single synthetic operation generates significant molecular complexity. The ortho-positioning of the nitrile and the propenal side chain could facilitate novel cyclization reactions to form complex heterocyclic systems.
Cycloaddition Reactions: Exploring the participation of the activated double bond in various cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions) to construct polycyclic frameworks.
Cross-Coupling Chemistries: Utilizing the nitrile group or the aldehyde as a handle for advanced cross-coupling reactions to build more complex molecular architectures.
Application of Advanced Machine Learning and AI in Compound Design and Property Prediction
Future research directions include:
Property Prediction: Employing ML models, such as quantitative structure-activity relationship (QSAR) models, to predict the physicochemical, electronic, and biological properties of novel derivatives based on their structure. elsevier.comgoogle.com This can help prioritize which compounds to synthesize.
De Novo Design: Using generative AI models to design novel molecules based on the this compound scaffold with desired properties for specific applications, such as liquid crystals or bioactive agents. researchgate.netyoutube.com These models can explore vast chemical spaces to identify promising candidates. youtube.com
Synthesis Planning: Leveraging computer-aided synthesis planning (CASP) tools to devise the most efficient and cost-effective synthetic routes to target derivatives. nih.govyoutube.com AI can analyze vast reaction databases to suggest optimal pathways, reagents, and conditions. researchgate.net
| AI/ML Application | Potential Impact on Research | Example Tool/Technique |
| Property Prediction | Prioritizes synthetic targets, reduces wasted resources. elsevier.com | Deep learning neural networks, Gradient Boosting Machines (GBM). mdpi.com |
| Generative Molecular Design | Rapidly creates novel virtual libraries with desired features. youtube.com | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| Retrosynthetic Analysis | Accelerates the discovery of viable and efficient synthetic routes. youtube.com | Rule-based expert systems, machine learning-based network analysis. nih.gov |
In-depth Mechanistic Biological Studies to Identify Novel Targets
While the primary known application is in materials, the structural motifs within this compound are found in many bioactive compounds. Cinnamaldehyde (B126680), a related structure, is known to be a reactive compound with various biological effects. nih.gov The benzonitrile (B105546) moiety is also a key functional group in many pharmaceuticals. nih.gov This convergence suggests a potential for unexplored biological activity.
Unaddressed challenges in this area are:
Initial Biological Screening: Conducting broad-based biological screening to identify any potential therapeutic areas, such as antimicrobial, anti-inflammatory, or anticancer activity. The reactivity of the α,β-unsaturated aldehyde makes it a potential Michael acceptor, a mechanism implicated in the activity of many covalent inhibitors.
Target Identification and Validation: If biological activity is found, the next critical step is to identify the specific molecular targets (e.g., proteins, enzymes) through which the compound exerts its effect. Techniques like chemical proteomics will be essential.
Mechanism of Action Studies: Elucidating the precise molecular mechanism of action. For example, determining if the compound acts as a reversible or irreversible covalent inhibitor and identifying the specific amino acid residues it interacts with. Studies on similar cinnamoyl derivatives show that their reactivity with biological nucleophiles like thiols is not always straightforward and requires detailed investigation. nih.gov
Exploration of Chiral Synthesis and Stereoselective Applications
While this compound itself is achiral, its derivatives created through reactions at the double bond or aldehyde can generate one or more stereocenters. The development of stereoselective methods is crucial, as different stereoisomers of a molecule can have vastly different biological or material properties. youtube.com
Future research should focus on:
Asymmetric Catalysis: Developing enantioselective or diastereoselective catalytic reactions using the compound as a substrate. For example, stereoselective conjugate additions of nucleophiles to the double bond, catalyzed by chiral organocatalysts or metal complexes, could create chiral succinimide-like structures. nih.gov
Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of reactions, followed by their removal to yield enantiomerically enriched products. youtube.com
Axial Chirality: Exploring the synthesis of axially chiral benzonitrile derivatives, a class of compounds with growing interest. nih.gov While the parent compound does not possess axial chirality, transformations could lead to derivatives where rotation around a biaryl bond is restricted, creating atropisomers. Catalytic methods using N-heterocyclic carbenes (NHCs) have been successful in creating atropisomeric benzonitriles from related aldehyde precursors. nih.gov
This forward-looking approach, integrating green chemistry, advanced reactivity studies, computational methods, and stereoselective synthesis, will be key to unlocking the full potential of this compound and its derivatives in both materials science and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
